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Compound of Interest

Compound Name: 6-Nitropiperonyl alcohol

Cat. No.: B097566 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for 6-
Nitropiperonyl alcohol ((6-nitro-1,3-benzodioxol-5-yl)methanol), a key intermediate in various

organic syntheses and a valuable biochemical tool in proteomics research.[1][2] While

comprehensive, publicly available experimental spectra for this specific molecule are scarce,

this document, grounded in fundamental spectroscopic principles and data from structurally

analogous compounds, offers a robust predictive framework for its characterization. This guide

is intended for researchers, scientists, and professionals in drug development who require a

thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and its Spectroscopic
Implications
6-Nitropiperonyl alcohol (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) possesses a unique

assembly of functional groups that dictate its spectroscopic behavior.[3][4] The core structure is

a benzodioxole ring, substituted with a nitro group (-NO₂) and a hydroxymethyl group (-

CH₂OH). Understanding the interplay of these groups is paramount to interpreting the spectral

data.

Caption: Structure of 6-Nitropiperonyl alcohol.
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NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of organic molecules. For 6-Nitropiperonyl alcohol, both ¹H and ¹³C NMR will

provide definitive structural information.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methylenedioxy protons, the benzylic protons, and the hydroxyl proton. The electron-

withdrawing nature of the nitro group will significantly influence the chemical shifts of the

aromatic protons.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Ar-H ~7.5 - 8.0 s -

Ar-H ~7.0 - 7.5 s -

-O-CH₂-O- ~6.1 s -

-CH₂-OH ~4.7 d ~6

-CH₂-OH ~2.5 - 3.5 (broad) t ~6

Causality Behind Predictions:

Aromatic Protons: The two aromatic protons are in different electronic environments. The

proton ortho to the nitro group is expected to be the most downfield due to strong

deshielding.

Methylenedioxy Protons: The two protons of the methylenedioxy group are chemically

equivalent and typically appear as a sharp singlet around 6.1 ppm.

Benzylic Protons: The benzylic protons (-CH₂OH) will appear as a doublet, coupled to the

hydroxyl proton. The exact chemical shift can vary depending on the solvent and

concentration.

Hydroxyl Proton: The hydroxyl proton will likely appear as a broad triplet due to coupling with

the adjacent methylene protons and exchange with the solvent.
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Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-NO₂ ~140 - 150

C-CH₂OH ~135 - 145

Aromatic C-H ~105 - 120

Aromatic C-H ~105 - 120

Aromatic C-O ~145 - 155

Aromatic C-O ~145 - 155

-O-CH₂-O- ~102

-CH₂-OH ~60 - 65

Causality Behind Predictions:

Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro group and

the oxygen atoms of the benzodioxole ring will be the most downfield. The protonated

aromatic carbons will appear in the typical aromatic region.

Methylenedioxy Carbon: The carbon of the methylenedioxy group has a characteristic

chemical shift around 102 ppm.

Benzylic Carbon: The benzylic carbon will be found in the range of 60-65 ppm, typical for a

carbon attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment would involve the following steps:

Sample Preparation: Dissolve 5-10 mg of 6-Nitropiperonyl alcohol in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Perform a D₂O exchange experiment to confirm the hydroxyl proton signal, which will

disappear upon addition of D₂O.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.

Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (the CH₂

signal will be negative, while CH and CH₃ signals will be positive).

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.

Predicted IR Absorption Data
Functional Group

Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (alcohol) 3200 - 3600 Strong, Broad

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch (-CH₂-) 2850 - 2960 Medium

Asymmetric N-O Stretch (NO₂) 1500 - 1560 Strong

Symmetric N-O Stretch (NO₂) 1340 - 1380 Strong

Aromatic C=C Stretch 1400 - 1600 Medium

C-O Stretch (alcohol) 1000 - 1260 Strong

C-O Stretch (ether,

methylenedioxy)
1000 - 1300 Strong
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Causality Behind Predictions:

O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption

band in the high-frequency region of the spectrum.

N-O Stretches: The nitro group will exhibit two strong and distinct stretching vibrations.

C-O Stretches: Both the alcohol and the methylenedioxy ether linkages will show strong C-O

stretching bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a

quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the

solid sample directly.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data
Molecular Ion (M⁺): A peak at m/z = 197 is expected, corresponding to the molecular weight

of 6-Nitropiperonyl alcohol.
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Key Fragmentation Pathways:

Predicted ESI-MS Fragmentation of 6-Nitropiperonyl Alcohol

[M]⁺˙
m/z = 197

[M-OH]⁺
m/z = 180

- •OH

[M-H₂O]⁺˙
m/z = 179

- H₂O

[M-NO₂]⁺
m/z = 151

- •NO₂

[M-CH₂OH]⁺
m/z = 166

- •CH₂OH

Click to download full resolution via product page

Caption: Key predicted fragmentation pathways.

Causality Behind Predictions:

Loss of Hydroxyl Radical: Alpha-cleavage next to the oxygen atom can lead to the loss of a

hydroxyl radical (•OH).

Dehydration: Alcohols readily undergo dehydration, leading to the loss of a water molecule

(H₂O).

Loss of Nitro Group: The C-N bond can cleave, resulting in the loss of a nitro radical (•NO₂).

Loss of Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the

benzylic carbon can result in the loss of a hydroxymethyl radical (•CH₂OH).

Experimental Protocol for MS Data Acquisition
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:
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Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode.

To gain more structural information, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion (m/z 197) and fragmenting it to observe the daughter ions.

Conclusion
The spectroscopic characterization of 6-Nitropiperonyl alcohol is a critical step in its quality

control and application in research and development. This guide provides a comprehensive,

albeit predictive, overview of its ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols

outline best practices for acquiring high-quality, reliable data. By understanding the

fundamental principles that govern the interaction of molecules with electromagnetic radiation

and energetic particles, researchers can confidently interpret the spectroscopic data for this

and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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